![molecular formula C18H14F3N3OS B2375872 3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-74-5](/img/structure/B2375872.png)

3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

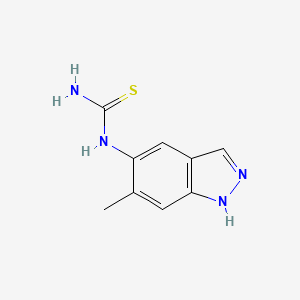

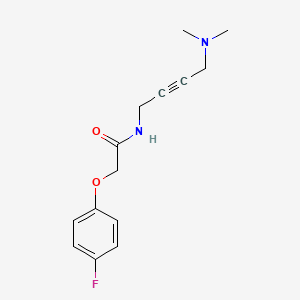

The compound “3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoquinazolinone core via a sulfanyl methyl group . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not specified in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- This compound has been utilized in the synthesis of functionalized dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating its utility in producing complex organic structures through intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).

- It has also played a role in the creation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, leading to the development of compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Biological Activities

- In a study, methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones, which can be derived from this compound, showed promising anti-inflammatory activity. This research suggested their potential as gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

- The compound's derivatives have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities, showing potential as multi-functional medicinal agents (Saravanan, Alagarsamy, & Dineshkumar, 2013).

Pharmaceutical Synthesis

- It has been used in the synthesis of tricyclic quinazolinones, a class of bioactive compounds, through formic acid-catalyzed intramolecular cyclization, highlighting its importance in pharmaceutical chemistry (Yang et al., 2015).

- The compound's structure has enabled the development of various derivatives with observed effects on brain monoamine oxidase activity and moderate therapeutic effects against certain tumors (Markosyan et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCBFRHXWQJFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)

![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)